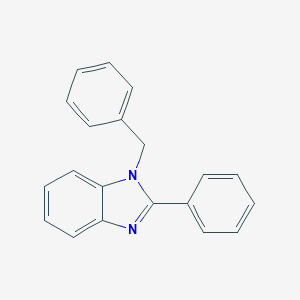

1-Benzyl-2-phenyl-1H-benzoimidazole

Vue d'ensemble

Description

1-Benzyl-2-phenyl-1H-benzoimidazole is a heterocyclic compound with the molecular formula C20H16N2. It is a derivative of benzimidazole, characterized by the presence of a benzyl and a phenyl group attached to the nitrogen atoms of the benzimidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Méthodes De Préparation

The synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with benzyl chloride and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. Industrial production methods often employ similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .

Analyse Des Réactions Chimiques

1-Benzyl-2-phenyl-1H-benzoimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antidiabetic Properties

Recent studies have highlighted the potential of 1-benzyl-2-phenyl-1H-benzoimidazole as an anti-diabetic agent. A green synthesis method utilizing phosphoric acid as a catalyst has been developed, yielding this compound efficiently from o-phenylenediamine and aromatic aldehydes. The synthesized derivatives exhibited binding affinity to the active site of the 4ll1 protein, which is implicated in diabetes management. Computational studies indicated that these compounds can form hydrogen bonds with critical amino acid residues, suggesting their potential role as oral anti-diabetic drugs .

2. Antiproliferative and Antimicrobial Activities

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. For example, derivatives of this compound demonstrated significant activity against the MDA-MB-231 breast cancer cell line. Some derivatives showed IC50 values as low as 16.38 μM, indicating potent anticancer properties . Additionally, these compounds exhibited antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans, with minimal inhibitory concentrations (MIC) suggesting moderate efficacy .

3. Antiparasitic Applications

Benzimidazole derivatives are well-known for their antiparasitic properties, with compounds like albendazole and mebendazole being widely used to treat helminth infections. The structural similarity of this compound to these established drugs suggests that it may also possess similar antiparasitic activities, warranting further investigation in this area .

Synthesis and Material Science

Efficient Synthesis Methods

The synthesis of this compound has been optimized using environmentally friendly methods. The use of phosphoric acid allows for mild reaction conditions and high yields (61–89%) within short reaction times (13–30 minutes). This approach not only enhances the efficiency of synthesis but also aligns with green chemistry principles .

Nonlinear Optical and Ferroelectric Materials

Research has explored the use of this compound in the development of nonlinear optical materials and ferroelectric compounds. Salts derived from this benzimidazole have shown promising properties that could be harnessed in electronic applications, showcasing the versatility of this compound beyond medicinal uses .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC (μg/mL) |

|---|---|---|---|

| This compound | Antidiabetic | 4ll1 Protein | Binding Affinity |

| Derivative 2g | Antiproliferative | MDA-MB-231 | 16.38 |

| Derivative 1b | Antibacterial | Staphylococcus aureus | 8 |

| Derivative 2e | Antifungal | Candida albicans | 64 |

Table 2: Synthesis Conditions

| Method | Catalyst | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Green Synthesis | Phosphoric Acid | 61–89 | 13–30 |

Mécanisme D'action

The mechanism of action of 1-Benzyl-2-phenyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

1-Benzyl-2-phenyl-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:

2-Phenylbenzimidazole: Similar in structure but lacks the benzyl group, leading to different chemical and biological properties.

1-Benzyl-2-methylbenzimidazole: Contains a methyl group instead of a phenyl group, resulting in variations in reactivity and applications.

1-Benzyl-2-phenyl-1H-imidazole: A related compound with an imidazole ring instead of a benzimidazole ring, exhibiting distinct chemical behavior.

Activité Biologique

Overview

1-Benzyl-2-phenyl-1H-benzoimidazole is a heterocyclic compound with the molecular formula C20H16N2. It is a derivative of benzimidazole, characterized by the presence of a benzyl and a phenyl group attached to the nitrogen atoms of the benzimidazole ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

The primary target of this compound is the 4ll1 protein , which plays a role in glucose metabolism. The compound binds to the active site of this protein, leading to its inactivation, which subsequently affects biochemical pathways associated with glucose metabolism. This interaction suggests potential applications in metabolic disorders and possibly cancer treatment, given the link between metabolism and tumor growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, including:

- Staphylococcus aureus : MIC values as low as 4 μg/mL.

- Streptococcus faecalis : MIC values around 8 μg/mL.

- Methicillin-resistant Staphylococcus aureus (MRSA) : Comparable efficacy to standard antibiotics like amikacin .

Antifungal Activity

The compound also demonstrates antifungal properties, showing moderate activity against fungi such as:

Anticancer Effects

The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, which are crucial for programmed cell death. For instance, compounds structurally related to benzimidazoles have demonstrated IC50 values indicating effective antiproliferative activity against cancer cell lines such as MDA-MB-231, with values ranging from 16.38 μM to over 100 μM depending on structural modifications .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions that yield high purity and yield rates (up to 90%). Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Comparative Analysis with Other Compounds

A comparative analysis reveals that while similar compounds like 2-Phenylbenzimidazole lack the benzyl group, leading to different biological profiles, 1-Benzyl-2-methylbenzimidazole shows variations in reactivity due to the presence of a methyl group instead of a phenyl group. These structural differences significantly influence their biological activities.

| Compound | Antimicrobial Activity (MIC) | Antifungal Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | S. aureus: 4 μg/mL | C. albicans: 64 μg/mL | MDA-MB-231: 16.38 μM |

| 2-Phenylbenzimidazole | Moderate | Low | Not specified |

| 1-Benzyl-2-methylbenzimidazole | Low | Moderate | Not specified |

Pharmacokinetics and Toxicology

Preliminary studies suggest that this compound possesses favorable pharmacokinetic properties for oral administration. The compound's lipophilicity enhances its membrane permeability, which is crucial for effective drug delivery and bioavailability .

Propriétés

IUPAC Name |

1-benzyl-2-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFXRSKBJWQHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361117 | |

| Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739-88-8 | |

| Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.